ETHYL 4-[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Description
Ethyl 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Properties
IUPAC Name |
ethyl 4-[2-(4-bromo-5-methylpyrazol-1-yl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O3/c1-4-22-14(21)18-7-5-17(6-8-18)13(20)11(3)19-10(2)12(15)9-16-19/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRXYIKPHFMWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N2C(=C(C=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Esterification: The final step involves the esterification of the acylated pyrazole with ethyl piperazinecarboxylate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Scientific Research Applications
Ethyl 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of liver alcohol dehydrogenase.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of liver alcohol dehydrogenase, binding to the active site and preventing the enzyme from catalyzing its normal reactions.
Molecular Pathways: It may also interact with other enzymes and receptors in the body, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar inhibitory properties.
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate:
Uniqueness
Ethyl 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate is unique due to its combination of a pyrazole ring with a piperazinecarboxylate ester, which enhances its potential as a versatile scaffold in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
